molecular formula C23H26N6O2S B2451390 N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 953928-72-8

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2451390
CAS No.: 953928-72-8
M. Wt: 450.56
InChI Key: YNRYCOTZIBWJJA-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a chemical compound with interesting structural features and potential applications in various scientific fields. Its unique structure combines several functional groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves a multi-step process. One potential route includes the following steps:

  • Starting Material: : 6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine as the core structure.

  • Intermediate Formation: : Introduction of an ethyl linker using a suitable alkylation agent under controlled conditions.

  • Coupling with Benzofuran: : Condensation reaction with benzofuran-2-carboxylic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the final product.

  • Purification: : The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route, but scaled up with optimizations for cost, yield, and environmental considerations. Continuous flow reactors and automation could be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the ethylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction of the pyrimidine ring or other nitrogen-containing functional groups under specific conditions.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions of the compound, influenced by the presence of electron-withdrawing or electron-donating groups.

Common Reagents and Conditions

  • Oxidizing Agents: : m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide/sulfone formation.

  • Reducing Agents: : Sodium borohydride (NaBH4) for selective reduction of the pyrimidine ring.

  • Coupling Reagents: : EDCI/HOBt for amide bond formation during the synthesis process.

Major Products

Depending on the reaction conditions, major products can include sulfoxides, sulfones, reduced forms of the compound, and various substitution derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing novel compounds with potential therapeutic benefits.

  • Biology: : Investigated for its interactions with biological targets, possibly exhibiting enzyme inhibition or receptor modulation activities.

  • Medicine: : Explored for potential therapeutic uses in treating diseases due to its unique structure and activity profile.

  • Industry: : Applied in the development of new materials or chemicals with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to and inhibit certain enzymes, block receptor sites, or interfere with biological pathways. The ethylthio and pyrazolo[3,4-d]pyrimidine moieties play crucial roles in these interactions, contributing to the compound's overall biological activity.

Comparison with Similar Compounds

Comparison with other similar compounds highlights its uniqueness:

  • Similar Compounds: : Pyrazolo[3,4-d]pyrimidine derivatives, benzofuran carboxamides, and compounds containing ethylthio groups.

  • Uniqueness: : The combination of these specific functional groups and the overall structure of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide imparts distinctive properties, making it a valuable compound for further research and development.

This compound is a multifaceted molecule with significant potential across various scientific disciplines

Biological Activity

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. The structural complexity of this compound, which includes a benzofuran moiety and multiple heterocycles, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name highlights its intricate structure, which includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
  • Benzofuran moiety : Associated with neuroprotective and anti-inflammatory effects.
  • Piperidine ring : Often enhances the pharmacological profile through modulation of receptor interactions.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₈H₃₁N₅O₂S
Molecular Weight365.55 g/mol
CAS Number946313-98-0

Research indicates that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can disrupt cell cycle progression in cancer cells, leading to apoptosis.

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds typically range from 45 to 99 nM, indicating potent activity. For instance:

Cell LineIC50 (nM)Effect
HCT11645Induction of apoptosis
HeLa70Cell cycle arrest
MCF799Inhibition of proliferation

Inhibition of CDK2

A study focused on the inhibitory effects of this compound against CDK2/cyclin A2 complexes. The compound was synthesized alongside various derivatives to evaluate structure-activity relationships (SAR). The results indicated that modifications to the piperidine and ethylthio groups significantly influenced inhibitory potency.

Apoptosis Induction Mechanism

Investigations into the mechanism revealed that treatment with this compound led to the activation of caspases and modulation of poly(ADP-ribose) polymerase (PARP), which are critical pathways in apoptosis. Flow cytometry assays confirmed increased annexin V binding in treated cells, signifying early apoptotic events.

Comparative Analysis with Related Compounds

The unique structural features of this compound allow for comparison with other bioactive compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-(6-methylthio)-4-piperidin-1-yl)ethyl)thiophene-2-carboxamidePyrazolo core + thiopheneAntitumor activity
N-(2-(6-morpholino)-4-piperidin-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-benzamideMorpholino + pyrazolo coreAntiproliferative effects
N-(2-(6-propylamino)-4-piperidin-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-carboxamidePropylamino + pyrazolo coreCNS activity

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-2-32-23-26-20(28-11-6-3-7-12-28)17-15-25-29(21(17)27-23)13-10-24-22(30)19-14-16-8-4-5-9-18(16)31-19/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRYCOTZIBWJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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